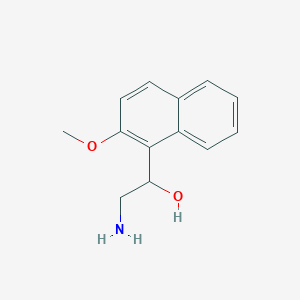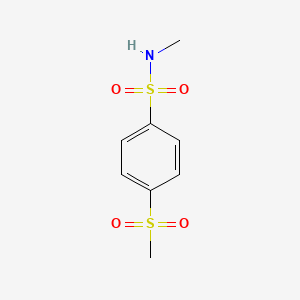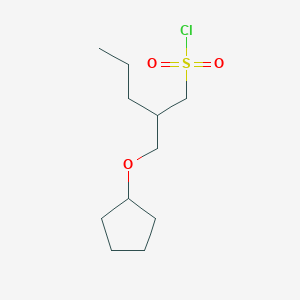
2-((Cyclopentyloxy)methyl)pentane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Cyclopentyloxy)methyl)pentane-1-sulfonyl chloride is a chemical compound with a complex structure, characterized by a sulfonyl chloride functional group attached to a pentane chain with a cyclopentyloxy methyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pentane-1-sulfonyl chloride and cyclopentanol.
Reaction Process: The cyclopentanol is first converted to its corresponding halide, cyclopentyloxy methyl chloride, which is then reacted with pentane-1-sulfonyl chloride under controlled conditions.
Industrial Production Methods: Large-scale production involves optimizing reaction conditions to maximize yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure efficiency and safety.
Types of Reactions:
Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl chloride to sulfides or sulfoxides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl chloride group, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and alcohols are used, typically in the presence of a base.
Major Products Formed:
Sulfonic acids from oxidation.
Sulfides and sulfoxides from reduction.
Various amides, esters, and ethers from substitution reactions.
Scientific Research Applications
2-((Cyclopentyloxy)methyl)pentane-1-sulfonyl chloride is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2-((Cyclopentyloxy)methyl)pentane-1-sulfonyl chloride exerts its effects involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, it interacts with functional groups in organic molecules to form stable products.
Comparison with Similar Compounds
2-(Cyclopentyloxy)ethanol: Similar structure but with an ethylene group instead of pentane.
2-(Cyclopentyloxy)nicotinaldehyde: Contains a pyridine ring instead of a pentane chain.
2-cyclopentyloxy-4,5-dimethyl-1,3,2λ5-dioxaphosphole 2-oxide: Contains a phosphorus atom in the structure.
Uniqueness: 2-((Cyclopentyloxy)methyl)pentane-1-sulfonyl chloride is unique due to its combination of a sulfonyl chloride group with a cyclopentyloxy methyl group on a pentane chain, which provides distinct reactivity and versatility compared to similar compounds.
Properties
Molecular Formula |
C11H21ClO3S |
|---|---|
Molecular Weight |
268.80 g/mol |
IUPAC Name |
2-(cyclopentyloxymethyl)pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H21ClO3S/c1-2-5-10(9-16(12,13)14)8-15-11-6-3-4-7-11/h10-11H,2-9H2,1H3 |
InChI Key |
KMCCIOHMMQOHLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(COC1CCCC1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


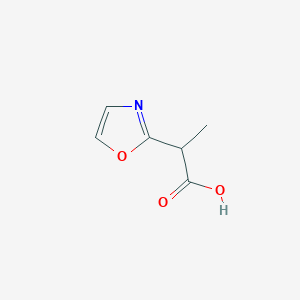
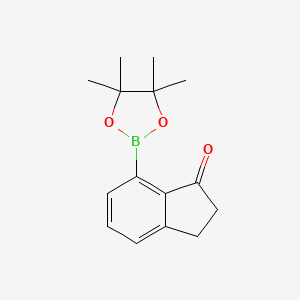
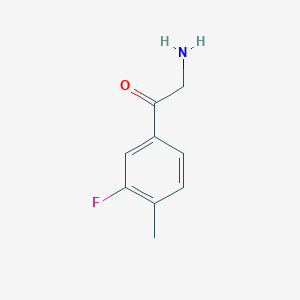
![5-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid](/img/structure/B15324578.png)
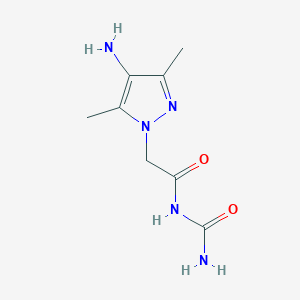
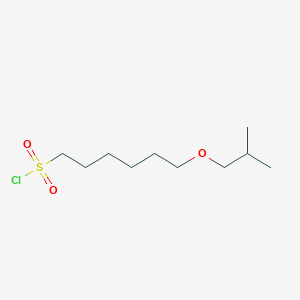
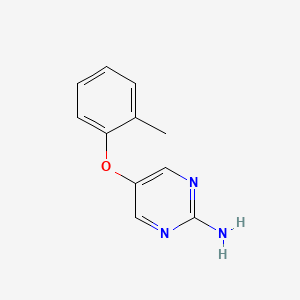
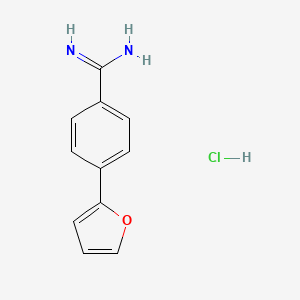

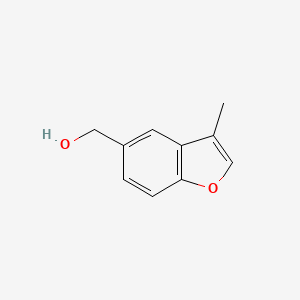
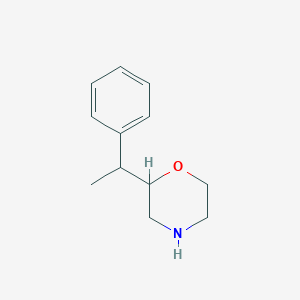
![1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclohexane-1-carboxylic acid](/img/structure/B15324661.png)
